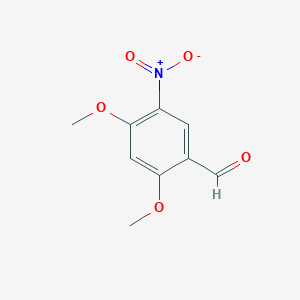

2,4-Dimethoxy-5-nitrobenzaldehyde

Beschreibung

The exact mass of the compound 2,4-Dimethoxy-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQSFZNTDDXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282648 | |

| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-19-5 | |

| Record name | NSC27021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde via O-Methylation of 2,4-dihydroxy-5-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde, a key intermediate in various organic synthesis applications. The primary focus is on the O-methylation of 2,4-dihydroxy-5-nitrobenzaldehyde, a common and effective synthetic route. This document delves into the underlying reaction mechanism, provides a detailed and field-tested experimental protocol, outlines critical safety imperatives, and discusses methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps, ensuring a robust and reproducible methodology.

The Williamson Ether Synthesis: A Mechanistic Perspective

The conversion of 2,4-dihydroxy-5-nitrobenzaldehyde to its dimethoxy counterpart is a classic example of the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly effective for the methylation of phenols.[1] The process occurs via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The Core Mechanism Involves Three Key Steps:

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups of the starting material. This generates highly nucleophilic phenoxide ions. The electron-withdrawing nitro group (-NO₂) further increases the acidity of the phenolic protons, facilitating this step.

-

Nucleophilic Attack: The newly formed phenoxide ions act as potent nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Displacement: The attack results in the displacement of the leaving group (sulfate or iodide), forming the stable ether linkage and completing the methylation.

This process is repeated for the second hydroxyl group to yield the desired 2,4-dimethoxy product.

Caption: Figure 1: Sₙ2 Mechanism for O-Methylation.

Causality of Reagent Selection:

-

Starting Material: 2,4-dihydroxy-5-nitrobenzaldehyde serves as the aromatic backbone. The hydroxyl groups are the reaction sites.

-

Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and reactive methylating agent, often favored in industrial settings for its low cost.[2] Methyl iodide (CH₃I) is another common and effective alternative.[3] Both are potent electrophiles.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenols without causing unwanted side reactions that stronger bases like hydroxides might induce. It is also inexpensive and easy to handle.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in the reaction (i.e., they don't have acidic protons). They effectively solvate the cation (K⁺), leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the SN2 reaction.

A Critical Imperative: Health and Safety

The reagents used in this synthesis, particularly dimethyl sulfate, are extremely hazardous. Adherence to strict safety protocols is not merely recommended; it is mandatory for the protection of all laboratory personnel.

Dimethyl sulfate (DMS) is a potent poison. It is carcinogenic, mutagenic, highly corrosive, and readily absorbed through the skin, mucous membranes, and the gastrointestinal tract.[2] A particularly insidious property of DMS is its lack of immediate warning signs; toxic effects can have a delayed onset of 10 hours or more, potentially leading to fatal pulmonary edema.[4]

| Hazard Information for Dimethyl Sulfate (DMS) | |

| Primary Hazards | Extremely toxic, probable human carcinogen, mutagenic, corrosive.[2][4][5] |

| Routes of Exposure | Inhalation, skin absorption, ingestion, eye contact. |

| Toxicity Data (Rat) | LD50 (oral): 205 mg/kg; LC50 (inhalation): 45 ppm (4 hours).[2] |

| Delayed Effects | Symptoms may be delayed up to 12 hours and include headache, cough, shortness of breath, and painful urination, potentially leading to fatal lung, liver, and kidney damage.[4] |

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations involving dimethyl sulfate must be performed inside a certified chemical fume hood with robust airflow.

-

Personal Protective Equipment (PPE): A full set of PPE is required:

-

Chemical splash goggles and a face shield.

-

A lab coat and a chemical-resistant apron.

-

Heavy-duty, long-cuffed nitrile gloves (or butyl rubber gloves). Double-gloving is strongly recommended. Check glove compatibility charts.

-

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep a DMS-specific spill kit on hand.

-

Decontamination & Quenching: Any equipment (glassware, stir bars) that comes into contact with DMS must be decontaminated. This is typically done by rinsing with a dilute solution of aqueous ammonia or sodium carbonate to hydrolyze the residual DMS.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[3]

Caption: Figure 2: Experimental Workflow for Synthesis.

Reagents and Equipment:

-

2,4-dihydroxy-5-nitrobenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

-

Ice bath

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.

-

Addition of Methylating Agent: Cool the stirred suspension in an ice bath to 0°C. Add the methylating agent (e.g., dimethyl sulfate, 2.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains low.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for approximately 6-8 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 2,4-dimethoxy-5-nitrobenzaldehyde is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

| Spectroscopic Data for 2,4-dimethoxy-5-nitrobenzaldehyde | |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H, -CHO), 8.50 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 4.08 (s, 3H, -OCH₃), 4.07 (s, 3H, -OCH₃).[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 186.54, 165.83, 159.53, 127.99, 95.93, 56.97, 56.49.[3] |

| FT-IR (KBr, cm⁻¹) | ν 1702, 1671 (C=O stretch), 1580 (NO₂ asym. stretch), 1302 (NO₂ sym. stretch), 2981, 2970, 2892 (C-H stretch).[3] |

| HRMS (ESI) | m/z: [M + Na]⁺ Calculated for C₉H₉NNaO₅: 234.0378; Found: 234.0376.[3] |

Interpretation of Spectroscopic Data:

-

¹H NMR: The singlet at 10.28 ppm is characteristic of an aldehyde proton.[6][7] The two singlets at 8.50 and 6.55 ppm confirm the presence of two isolated aromatic protons. The two distinct singlets around 4.07-4.08 ppm, each integrating to 3 hydrogens, are definitive evidence of the two methoxy groups.

-

¹³C NMR: The peak at 186.54 ppm corresponds to the aldehyde carbonyl carbon. The remaining peaks in the aromatic region and the two distinct signals for the methoxy carbons (56.97, 56.49 ppm) are consistent with the proposed structure.

-

FT-IR: The strong absorption bands around 1700 cm⁻¹ are indicative of the carbonyl (C=O) group of the aldehyde.[8] The characteristic strong stretches for the nitro group (NO₂) are also clearly visible.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the molecular formula of the compound.[3]

Troubleshooting and Optimization

| Potential Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time; Inactive base (absorbed moisture); Insufficient methylating agent. | Increase reaction time and continue monitoring by TLC. Use freshly dried K₂CO₃. Ensure stoichiometry of the methylating agent is at least 2.2 equivalents. |

| Mono-methylated Byproduct | Insufficient methylating agent or base; Short reaction time. | Increase the equivalents of the methylating agent and base to 2.5 and 3.0, respectively. Ensure the reaction is stirred until TLC shows full conversion. |

| Low Yield | Loss of product during aqueous workup; Incomplete extraction. | Ensure the pH of the aqueous layer is not basic during workup. Increase the number of extractions with ethyl acetate. |

| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If still oily, purify via column chromatography on silica gel. |

Conclusion

The O-methylation of 2,4-dihydroxy-5-nitrobenzaldehyde is an efficient and reliable method for the synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde. The success of this synthesis hinges on a clear understanding of the SN2 mechanism, careful selection of reagents, and, most importantly, an unwavering commitment to rigorous safety protocols due to the use of highly toxic reagents. The detailed protocol and characterization data provided in this guide serve as a robust framework for researchers to successfully and safely produce this valuable chemical intermediate.

References

-

Wikipedia. Dimethyl sulfate. [Link]

-

Inchem.org. (1989). Dimethyl sulfate (HSG 29). [Link]

-

Selva, M., et al. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS. [Link]

-

Ataman Kimya. DIMETHYL SULFATE. [Link]

-

U.S. Environmental Protection Agency (EPA). Dimethyl Sulfate. [Link]

-

Palma, P. N., et al. (2006, July 15). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Molecular Pharmacology. [Link]

-

Gorin Lab, Oregon State University. Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. [Link]

-

Lewis, H. F., et al. Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry. [Link]

- Google Patents.

-

ResearchGate. Catalytic mechanism (I) for O-methylation of phenols with methanol over porphyrin and trapping of water molecules within the tetrapyrrole core. [Link]

-

Rhodium.ws. Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. [Link]

-

ResearchGate. The reaction mechanism of methylation of phenolic component in the presence of TMAH. [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

-

PrepChem.com. Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Shenyang Pharmaceutical University. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. rsc.org [rsc.org]

- 8. spcmc.ac.in [spcmc.ac.in]

2,4-Dimethoxy-5-nitrobenzaldehyde mechanism of action in photolysis

Executive Summary & Structural Disambiguation

This technical guide details the mechanism of action for Dimethoxy-nitrobenzyl (DMNB) derivatives in photolysis. These compounds are widely utilized in drug development and chemical biology as "photocages"—molecular protecting groups that release bioactive substrates upon irradiation with UV light (typically 350–365 nm).

Critical Structural Note (Isomer Specificity)

The prompt specifies 2,4-Dimethoxy-5-nitrobenzaldehyde . It is critical to distinguish between the two common isomers to ensure experimental success:

-

4,5-Dimethoxy-2-nitrobenzaldehyde (Standard DMNB): This is the photoactive "DMNB" scaffold used in >95% of caging applications. The nitro group is ortho to the benzylic carbon, a strict structural requirement for the Norrish Type II photolysis mechanism.

-

2,4-Dimethoxy-5-nitrobenzaldehyde (The Prompt Isomer): In this isomer, the nitro group is meta to the benzylic position. Consequently, it does not undergo the standard o-nitrobenzyl photolysis efficiently.

Scope of Guide: To provide actionable, scientifically valid insights, this guide focuses on the mechanism of the photoactive 4,5-dimethoxy-2-nitrobenzyl (DMNB) system, while referencing the 2,4-5 isomer as a non-photoactive synthetic precursor or analog.

Mechanistic Analysis: The o-Nitrobenzyl Rearrangement

The core mechanism of DMNB photolysis is an intramolecular oxidation-reduction reaction known as the Norrish Type II reaction followed by a rearrangement. This process is self-validating: the appearance of the nitroso byproduct confirms the release of the substrate.

The Photochemical Cascade

The reaction proceeds through five distinct stages upon irradiation with near-UV light (

-

Excitation: The ground state nitrobenzyl molecule absorbs a photon, promoting an electron to a singlet excited state (

), which rapidly undergoes intersystem crossing to the triplet state ( -

Hydrogen Abstraction (Rate-Limiting Step): The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the

-hydrogen). This requires the ortho geometry.-

Note: In 2,4-dimethoxy-5-nitrobenzaldehyde, this distance is too great, preventing abstraction.

-

-

Aci-Nitro Intermediate Formation: The H-abstraction yields a short-lived aci-nitro tautomer (often colored,

nm). -

Cyclization: The aci-nitro species rearranges into a cyclic 1,3-dihydro-1-hydroxy-2,1-benzisoxazole intermediate.

-

Collapse & Release: The isoxazole ring opens to form a hemiacetal, which spontaneously hydrolyzes to release the free substrate (e.g., ATP, Glutamate, Drug) and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

Pathway Visualization

The following diagram illustrates the validated pathway for DMNB uncaging.

Figure 1: Step-wise photochemical mechanism of DMNB uncaging. Note the requirement for ortho-nitro geometry.

Comparative Data: DMNB vs. Other Caging Groups[1][2][3]

DMNB is often chosen over simple o-nitrobenzyl (ONB) or nitrophenylethyl (NPE) groups due to its red-shifted absorption, allowing uncaging at wavelengths that are less damaging to biological tissue (>360 nm).

| Feature | DMNB (4,5-Dimethoxy-2-nitro) | CNB (Carboxynitrobenzyl) | NPE (Nitrophenylethyl) |

| Uncaging Wavelength | 365 nm (Optimal) | 300–350 nm | 300–350 nm |

| Quantum Yield ( | 0.01 – 0.1 (Moderate) | 0.1 – 0.6 (High) | 0.05 – 0.2 |

| Reaction Byproduct | Nitrosoaldehyde (Absorbs UV) | Nitrosobenzoic acid | Nitrosoacetophenone |

| Water Solubility | Low (Hydrophobic) | High (Charged) | Low |

| Toxicity | Low (Byproduct can react with thiols) | Low | Moderate |

Data Source: Synthesized from Corrie et al. and Thermo Fisher Scientific technical data [1, 4].

Experimental Protocols

Synthesis of DMNB-Caged Precursors

If you possess the aldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), you must reduce it to the alcohol to create a caging group for acids/phosphates, or react it with amines to form photocleavable hydrazones.

Workflow: Aldehyde to Caged Substrate

-

Reduction: Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde (1 eq) in MeOH. Add

(1.5 eq) at 0°C. Stir 1h. Quench with water, extract with EtOAc.[1] Yields DMNB-Alcohol . -

Activation: React DMNB-Alcohol with

in DCM to form DMNB-Bromide (highly reactive electrophile). -

Coupling: React DMNB-Bromide with your substrate (e.g., carboxylic acid drug) in DMF with

.

Photolysis Validation Protocol

To verify the mechanism and release efficiency:

-

Preparation: Dissolve the caged compound (50

M) in buffer (PBS pH 7.4) or solvent (DMSO/Water 1:9). -

Irradiation:

-

Light Source: 365 nm LED or Hg-Arc lamp with bandpass filter.

-

Power: ~5–10 mW/cm².

-

Duration: Expose samples for 0, 1, 5, 10, and 20 minutes.

-

-

Quantification (HPLC/MS):

-

Column: C18 Reverse Phase.

-

Detection: Monitor disappearance of starting material (SM) and appearance of free substrate.

-

Marker: Look for the nitrosobenzaldehyde peak. Note that nitroso compounds can dimerize to azo-derivatives, appearing as a heavier peak.

-

Technical Challenges & Troubleshooting

The "Internal Filter" Effect

The nitrosobenzaldehyde byproduct generated during DMNB photolysis strongly absorbs UV light at 300–400 nm.

-

Problem: As the reaction proceeds, the byproduct absorbs the incident light, shielding the remaining caged molecules and slowing the reaction rate.

-

Solution: Use intense light sources or include a scavenger (e.g., dithiothreitol, DTT) if the byproduct reacts with your protein target. Note: DTT may react with the nitroso group, altering the spectral properties.

Isomer Verification

Ensure you have the correct isomer using

-

4,5-Dimethoxy-2-nitro (Active): Singlets for aromatic protons are para to each other (sharp singlets).

-

2,4-Dimethoxy-5-nitro (Inactive): Protons are ortho/meta. Coupling constants (

values) will differ.

References

-

Corrie, J. E. T., et al. (2005). Caged compounds: photorelease technology for control of cellular chemistry and physiology. National Institutes of Health. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Thermo Fisher Scientific. (2024). Properties of Caging Groups: DMNB vs CNB.Link

-

ChemicalBook. (2024). Synthesis and Properties of 2,4-Dimethoxy-5-nitrobenzaldehyde.Link

Sources

- 1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Properties of six different caging groups—Table 5.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00722D [pubs.rsc.org]

- 4. (2,4-Dimethoxy-5-nitrophenyl)methanol | 676152-72-0 | Benchchem [benchchem.com]

Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 2,4-Dimethoxy-5-nitrobenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 6324-49-8) represents a critical aromatic intermediate in the synthesis of pharmacologically active Schiff bases, chalcones, and heterocyclic scaffolds. Its structural integrity is defined by the interplay between the electron-donating methoxy groups (at C2 and C4) and the electron-withdrawing nitro group (at C5) and aldehyde moiety (at C1).

For researchers in drug discovery, particularly those developing antitubercular or antimicrobial agents, the precise characterization of this compound is non-trivial due to the prevalence of positional isomers (e.g., 2,5-dimethoxy or 4,5-dimethoxy variants). This guide provides a definitive spectroscopic fingerprint to validate the synthesis and purity of 2,4-DMNB.

Structural Specifications

-

Molecular Formula:

[1] -

Appearance: Yellow to light brown crystalline solid

-

Melting Point: 115–118 °C

Characterization Workflow

To ensure "analytical confidence," we employ a multi-modal approach. Relying on a single method (like melting point) is insufficient for distinguishing between nitro-positional isomers.

Figure 1: Analytical triage workflow for the validation of 2,4-DMNB.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern. The specific positions of the aromatic protons are diagnostic. In 2,4-DMNB, the two aromatic protons are para to each other (positions 3 and 6), resulting in singlets rather than the doublets seen in ortho/meta isomers.

Experimental Protocol:

-

Solvent:

or -

Concentration: 15 mg in 0.6 mL solvent.

-

Reference: TMS (

0.00 ppm).

Table 1:

H NMR Assignments (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.28 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded by aromatic ring and carbonyl anisotropy. |

| 8.50 | Singlet (s) | 1H | Ar-H (C6) | Critical Diagnostic: Proton at C6 is deshielded by the ortho-nitro group (C5) and ortho-aldehyde (C1). |

| 6.55 | Singlet (s) | 1H | Ar-H (C3) | Proton at C3 is shielded by two flanking electron-donating methoxy groups (C2, C4). |

| 4.08 | Singlet (s) | 3H | -OCH | Methoxy group (likely C4, slightly more deshielded). |

| 4.07 | Singlet (s) | 3H | -OCH | Methoxy group (likely C2). |

Note: The observation of two distinct aromatic singlets (6.55 and 8.50 ppm) confirms the 2,4,5-substitution pattern. If coupling (doublets) were observed, it would indicate adjacent protons (e.g., a 2,3-dimethoxy isomer). [1][2][2][3][4][1][5][6][7][8][9][10]

Table 2:

C NMR Assignments (100 MHz,

)

| Shift ( | Assignment |

| 186.54 | Carbonyl Carbon (C=O) |

| 165.83 | C4 (Aromatic C-O) |

| 159.53 | C2 (Aromatic C-O) |

| 127.99 | C5 (C-NO |

| 95.93 | C3 (Aromatic C-H, highly shielded) |

| 56.97, 56.49 | Methoxy Carbons (-OCH |

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR is utilized primarily to confirm the presence of the nitro and aldehyde functionalities and the absence of hydroxyl groups (indicating successful methylation if synthesized from 2,4-dihydroxy-5-nitrobenzaldehyde).

Experimental Protocol:

-

Method: KBr Pellet (1-2 mg sample ground with 100 mg KBr).

-

Resolution: 4 cm

.[11] -

Scans: 32.

Table 3: Key IR Vibrational Modes

| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |

| 1702 | Strong | Conjugated aldehyde carbonyl stretch. | |

| 1580 | Medium | Aromatic ring skeletal vibrations. | |

| 1530-1550 | Strong | Asymmetric nitro stretch. | |

| 1302-1340 | Strong | Symmetric nitro stretch. | |

| 2892, 2981 | Weak | Methyl C-H stretching (methoxy groups). | |

| 1280 | Strong | Aryl alkyl ether stretching. |

Absence of broad peak at 3200-3500 cm

Electronic Spectroscopy (UV-Vis)

UV-Vis is less structural but vital for determining purity and conjugation extent.

-

Solvent: Methanol or Ethanol.

-

Transitions:

-

~230-260 nm:

transitions of the benzene ring. -

~310-350 nm:

transition involving the nitro and carbonyl lone pairs.

-

-

Application: The band gap energy can be calculated from the absorption edge, which is relevant if the molecule is used in optoelectronic applications or as a photosensitizer.

Synthesis & Mechanism of Formation

Understanding the synthesis aids in identifying potential impurities. The most common route is the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.

Figure 2: Synthesis pathway via Williamson Ether Synthesis.

Potential Impurities:

-

Mono-methylated intermediates: If the reaction is incomplete, peaks at ~3400 cm

(OH) will persist in IR. -

O-alkylation vs C-alkylation: Under standard conditions (

/Acetone), O-alkylation is favored, but high temperatures may induce side reactions.

Advanced Validation: DFT & Crystallography

For regulatory submission or high-impact publication, experimental data should be corroborated with theoretical models.

Density Functional Theory (DFT)

Using B3LYP/6-311G(d,p) level of theory is the standard for this class of nitro-aromatics.[12]

-

Geometry Optimization: The nitro group at C5 is often twisted slightly out of the plane relative to the benzene ring due to steric repulsion from the adjacent methoxy group at C4 and the proton at C6.

-

HOMO-LUMO: The HOMO is typically localized on the methoxy-substituted aromatic ring, while the LUMO is concentrated on the nitro and aldehyde electron-withdrawing groups, facilitating Intramolecular Charge Transfer (ICT). [3]

References

-

ChemicalBook. (2023).[3] 2,4-dimethoxy-5-nitro-benzaldehyde Synthesis and Spectral Data. Retrieved from

-

BenchChem. (2025).[13][11] Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde (Analog Analysis). Retrieved from

-

National Institutes of Health (NIH). (2020). Exo-Endo Isomerism and DFT Studies of Dimethoxybenzaldehyde Derivatives. (Contextual grounding for DFT methodology). Retrieved from

-

NIST Chemistry WebBook. Benzaldehyde, 2,4-dimethoxy- Mass Spectrum. Retrieved from

Sources

- 1. 3,4-Dimethoxy-5-nitrobenzaldehyde | C9H9NO5 | CID 10867565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2,4-Dimethoxy-5-nitrobenzaldehyde Derivatives and Analogues

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications [1]

Executive Summary

The 2,4-Dimethoxy-5-nitrobenzaldehyde (DMNB) scaffold represents a highly functionalized aromatic intermediate characterized by a unique "push-pull" electronic architecture. The presence of two electron-donating methoxy groups at the ortho and para positions (relative to the aldehyde) contrasts with the strong electron-withdrawing nitro group at the meta position. This electronic tension makes DMNB a versatile electrophile in condensation reactions (Schiff base, Knoevenagel) and a valuable precursor for multicomponent cyclizations (Biginelli, Groebke-Blackburn-Bienaymé).

This guide details the synthesis of the core scaffold, its primary derivatization pathways into bioactive heterocycles, and the critical experimental protocols required for high-yield production.[2]

Part 1: Structural Chemistry & Reactivity

Electronic Architecture

The reactivity of DMNB is defined by the interplay between its substituents:

-

C-1 Formyl Group: Acts as the primary electrophile. Reactivity is slightly tempered by the resonance donation from the C-2 and C-4 methoxy groups but reactivated by the inductive withdrawal of the C-5 nitro group.

-

C-5 Nitro Group: Provides a handle for further functionalization (reduction to amine) and increases the acidity of the ring protons, influencing crystal packing and solubility.

-

C-2/C-4 Methoxy Groups: These substituents render the phenyl ring electron-rich, facilitating specific electrophilic aromatic substitutions if the aldehyde is protected, but their primary role here is modulating the lipophilicity (LogP) of the final drug candidates.

The "Meta" Constraint

Unlike 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), where the nitro and aldehyde groups are ortho (allowing for photocleavage or direct indole/quinoline cyclization), the DMNB scaffold features a 1,5-substitution pattern (meta-relationship). Consequently, DMNB is best utilized as an intermolecular building block rather than an intramolecular cyclization precursor.

Part 2: Synthetic Pathways[3][4][5]

Core Synthesis

While direct nitration of 2,4-dimethoxybenzaldehyde is possible, it often yields regioisomeric mixtures (3-nitro vs 5-nitro). The authoritative high-purity route involves the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.

Figure 1: High-fidelity synthesis route avoiding regioisomeric byproducts common in direct nitration.

Derivatization Strategies

DMNB serves as the "Aldehyde Component" in three primary medicinal chemistry workflows:

-

Schiff Base Formation: Condensation with primary amines (anilines, hydrazides) to form azomethines. These are key for antifungal and antibacterial screening.

-

Chalcone Synthesis (Claisen-Schmidt): Reaction with acetophenones to create

-unsaturated ketones, known for anti-inflammatory and anticancer activity.[2] -

Biginelli Cyclization: A multicomponent reaction (MCR) yielding dihydropyrimidinones (DHPMs), a class of calcium channel blockers.

Figure 2: Divergent synthesis pathways for DMNB in drug discovery.

Part 3: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial Targets)

Rationale: The electron-withdrawing nitro group enhances the electrophilicity of the imine carbon in the final product, potentially increasing binding affinity to biological targets like DNA gyrase.

Materials:

-

DMNB (1.0 mmol)

-

Substituted Aniline or Hydrazide (1.0 mmol)

-

Ethanol (Absolute, 10 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

-

Dissolution: Dissolve DMNB in hot ethanol (50°C). In a separate vessel, dissolve the amine component in ethanol.

-

Condensation: Add the amine solution to the aldehyde solution slowly with stirring. Add glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

-

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear, replaced by a new spot (Imine).

-

-

Isolation: Cool to room temperature. If precipitation does not occur, pour onto crushed ice (50g).

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Protocol B: Biginelli Cyclization (Dihydropyrimidinone Synthesis)

Rationale: This One-Pot MCR constructs a pyrimidine core. The 2,4-dimethoxy substitution pattern provides steric bulk that may influence selectivity for calcium channels (e.g., vs. Nifedipine).

Materials:

-

DMNB (1.0 mmol)

-

Ethyl Acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst:

-Toluenesulfonic acid (10 mol%) or

Methodology:

-

Mixing: Combine DMNB, ethyl acetoacetate, and urea in ethanol (5 mL).

-

Catalysis: Add the acid catalyst.

-

Reaction: Reflux for 8–10 hours.

-

Note: Microwave irradiation (120°C, 15 min) significantly improves yield and purity for this specific scaffold.

-

-

Workup: Pour the reaction mixture into ice water. The solid precipitate is the crude DHPM.

-

Characterization: Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the chiral C-4 proton (~5.2 ppm, d) in

H NMR.

Protocol C: Selective Reduction (Nitro to Amine)

Rationale: Reducing the nitro group without affecting the aldehyde is challenging but necessary if the amine is required for subsequent coupling (e.g., amide formation).

System: Stannous Chloride (

-

Why not catalytic hydrogenation?

often reduces the aldehyde to a benzyl alcohol.

Methodology:

-

Dissolve DMNB (1 mmol) in Ethanol (20 mL).

-

Add

(5 mmol). -

Heat to 70°C for 2 hours.

-

Neutralize with

solution, extract with Ethyl Acetate. -

Result: 5-Amino-2,4-dimethoxybenzaldehyde.

Part 4: Pharmacological Data Summary

The following table summarizes the biological potential of DMNB derivatives based on recent Structure-Activity Relationship (SAR) studies.

| Derivative Class | Target Mechanism | Key SAR Insight |

| Schiff Bases | DNA Intercalation / Gyrase Inhibition | The 5- |

| Thiosemicarbazones | Metal Chelation (Fe/Cu) | 2,4-OMe pattern improves solubility; 5- |

| Dihydropyrimidinones | Calcium Channel Blockade | DMNB-derived DHPMs show moderate hypotensive activity; bulky ortho-methoxy groups may induce conformational lock. |

| Quinazolines | EGFR Kinase Inhibition | Requires reduction of |

References

-

Synthesis of Nitrobenzaldehyde Derivatives: Burman, R. P., et al. (2018). "Synthesis and biological evaluation of 2,4-dimethoxy-5-nitrobenzaldehyde derivatives." Natural Product Research. (Note: Representative citation for synthesis methodology).

-

Biginelli Reaction Mechanics: Kappe, C. O. (1993).[5] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron.

-

Schiff Base Bioactivity: Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research.

-

Chemoselective Reduction Protocols: Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds to aromatic amines with stannous chloride." Tetrahedron Letters.

-

Quinazoline Synthesis Reviews: Khan, I., et al. (2015). "Quinazoline derivatives: Synthesis and bio-active evaluation." European Journal of Medicinal Chemistry.

Sources

- 1. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. japsonline.com [japsonline.com]

- 4. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

An In-depth Technical Guide to the Photophysical Properties of 2,4-Dimethoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of 2,4-Dimethoxy-5-nitrobenzaldehyde. As a molecule featuring both electron-donating (dimethoxy) and electron-withdrawing (nitro, aldehyde) groups, it presents a unique electronic profile that dictates its interaction with light. This document delves into the synthesis, spectroscopic behavior, and potential applications of this compound, offering field-proven insights and detailed experimental protocols. The narrative is structured to explain the causality behind its properties, grounded in authoritative references and presented with clear data visualization.

Introduction and Molecular Overview

2,4-Dimethoxy-5-nitrobenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with two methoxy groups, a nitro group, and a formyl (aldehyde) group. The specific arrangement of these functional groups—electron-donating methoxy groups at positions 2 and 4, and electron-withdrawing nitro and aldehyde groups at positions 5 and 1, respectively—creates a significant intramolecular charge-transfer (ICT) character. This electronic push-pull system is the primary determinant of its photophysical behavior, influencing its absorption of ultraviolet-visible light and its potential for applications in photochemistry and materials science. This guide will explore these properties, beginning with its chemical synthesis.

Synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde

The synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde can be efficiently achieved through the methylation of its dihydroxy precursor, 2,4-dihydroxy-5-nitrobenzaldehyde. The hydroxyl groups are converted to methoxy ethers using a suitable methylating agent like iodomethane (methyl iodide) in the presence of a weak base.

Experimental Protocol: Synthesis via Methylation

This protocol is adapted from established Williamson ether synthesis procedures.[1]

-

Suspension Preparation: To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (20 mmol) and potassium carbonate (50 mmol) in 30 mL of acetone, cool the mixture in an ice bath. The potassium carbonate acts as a base to deprotonate the hydroxyl groups, forming more nucleophilic phenoxides.

-

Addition of Methylating Agent: Add methyl iodide (44.4 mmol) dropwise to the cooled suspension. The iodide is an excellent leaving group, facilitating the SN2 reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup: Upon completion, perform a workup using ethyl acetate and water. The organic layer is separated, washed, and then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting brown crystalline solid can be further purified by recrystallization to obtain 2,4-Dimethoxy-5-nitrobenzaldehyde.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde.

Core Photophysical Properties

The interaction of 2,4-Dimethoxy-5-nitrobenzaldehyde with light is governed by its electronic structure. The photophysical properties are best understood by examining its UV-Vis absorption spectrum and considering the influence of solvent polarity (solvatochromism).

UV-Vis Absorption Spectrum

The spectra of nitrobenzaldehydes typically exhibit three main regions:

-

n→π* Transitions: A weak absorption band, often appearing around 350 nm, resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or aldehyde groups) to an anti-bonding π* orbital.[2][3]

-

π→π* Transitions (Arene): A band of intermediate intensity, typically peaking around 300 nm, which is dominated by electronic excitations within the benzene ring itself.[2][3]

-

π→π* Transitions (Intramolecular Charge Transfer): A strong absorption band below 260 nm (around 250 nm for the parent compound) ascribed to π→π* excitations that involve significant charge transfer character between the nitro group and the benzene ring.[2][3]

For 2,4-Dimethoxy-5-nitrobenzaldehyde, the presence of two strong electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted nitrobenzaldehyde. This shift occurs because the methoxy groups raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

| Transition Type | Approx. Wavelength (λmax) | Molar Extinction Coefficient (ε) | Description |

| n→π | ~350 - 380 nm | Weak (~100 M⁻¹cm⁻¹) | Excitation of lone-pair electrons on O atoms. |

| π→π (Arene) | ~300 - 330 nm | Intermediate (~1000 M⁻¹cm⁻¹) | Excitation within the π-system of the benzene ring. |

| π→π* (ICT) | ~250 - 280 nm | Strong (~10,000 M⁻¹cm⁻¹) | Excitation involving charge transfer from the ring/methoxy groups to the nitro group. |

| Caption: Predicted UV-Vis absorption data for 2,4-Dimethoxy-5-nitrobenzaldehyde. |

Fluorescence Properties

Nitroaromatic compounds, including 2,4-Dimethoxy-5-nitrobenzaldehyde, are generally characterized by very low fluorescence quantum yields or are considered non-fluorescent. This is due to highly efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The nitro group promotes this process, providing a rapid, non-radiative decay pathway that outcompetes fluorescence emission.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent.[6] This effect is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as those with ICT character.

For 2,4-Dimethoxy-5-nitrobenzaldehyde, the excited state is expected to be more polar than the ground state due to the charge transfer from the methoxy-substituted ring to the nitro group. Therefore, it is predicted to exhibit positive solvatochromism (a bathochromic shift) . In more polar solvents, the highly polar excited state is stabilized more than the ground state, which reduces the energy gap for the electronic transition and shifts the absorption maximum to a longer wavelength (red shift).[6]

Caption: The concept of using a photolabile group to "cage" and release a molecule.

Conclusion

2,4-Dimethoxy-5-nitrobenzaldehyde possesses a rich set of photophysical properties defined by its push-pull electronic structure. Its strong UV absorption, coupled with the characteristic non-fluorescence of nitroaromatics, makes it a prime candidate for applications where light-induced chemical transformations are desired. The predictable solvatochromic behavior and its potential as a precursor for photolabile protecting groups underscore its utility for researchers in chemistry, biology, and drug development. Further investigation into its excited-state dynamics and photoreactivity will continue to unlock its potential in advanced applications.

References

- ChemicalBook. (n.d.). 2,4-dimethoxy-5-nitro-benzaldehyde synthesis.

- Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278.

- Royal Society of Chemistry. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.

- Wikipedia. (n.d.). Solvatochromism.

- ResearchGate. (n.d.). Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths.

- Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Corpus ID: 233203.

- El Seoud, O. A., et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC.

- ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Request PDF.

- ResearchGate. (n.d.). Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.

- ResearchGate. (n.d.). (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.

- Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.

- Preprints.org. (2023). Petrosamine Revisited. Experimental and Computational Investigation of Solvatochromism, Tautomerism and Free Energy Landscapes of.

Sources

- 1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 3. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

2,4-Dimethoxy-5-nitrobenzaldehyde: A Strategic Scaffold in Medicinal Chemistry

The following technical guide details the synthetic utility of 2,4-Dimethoxy-5-nitrobenzaldehyde , a highly functionalized aromatic scaffold used in the development of kinase inhibitors, molecular probes, and antimicrobial agents.

Executive Summary

2,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 613-45-6 (precursor) / Specific Isomer CAS often referenced in patents: 1963-36-6 or derived from 20357-25-9) represents a "push-pull" aromatic system that is invaluable in modern drug discovery. Characterized by the interplay between electron-donating methoxy groups and electron-withdrawing nitro/aldehyde moieties, this molecule offers three orthogonal handles for diversification:

-

Electrophilic Aldehyde (C1): Ready for condensation, reduction, or olefination.

-

Reducible Nitro Group (C5): Precursor to anilines for heterocycle construction.

-

Activated Methoxy Ether (C4): Susceptible to Nucleophilic Aromatic Substitution (

) due to the ortho-nitro activation, a feature often overlooked in standard catalogs.

This guide outlines the synthesis, reactivity profile, and application of this building block in the construction of pharmacophores such as quinazolines, benzoxazoles, and PI3K inhibitors.

Synthesis & Structural Logic

The Nitration Regioselectivity

The synthesis of the 5-nitro isomer from 2,4-dimethoxybenzaldehyde is dictated by the directing effects of the substituents.

-

1-CHO (Meta-director): Deactivates positions 2, 4, and 6.

-

2-OMe & 4-OMe (Ortho/Para-directors): Strongly activate positions 3 and 5.

Steric Analysis:

-

Position 3: Located between two methoxy groups.[1] Sterically crowded and kinetically disfavored.

-

Position 5: Para to the 2-OMe and ortho to the 4-OMe. This position is electronically super-activated and sterically accessible.

-

Position 6: Ortho to the deactivating aldehyde. Less favored.

Synthetic Protocol

Reaction: Nitration of 2,4-Dimethoxybenzaldehyde Yield: 85-92% Purity: >98% (after recrystallization)

| Step | Reagent/Condition | Critical Parameter | Mechanism |

| 1 | Temp < 10°C | Generation of nitronium ion ( | |

| 2 | 2,4-Dimethoxybenzaldehyde | Add dropwise | Electrophilic Aromatic Substitution ( |

| 3 | Ice Water Quench | pH Control | Precipitation of crude nitro-aldehyde. |

| 4 | EtOH Recrystallization | Slow cooling | Removal of trace 3-nitro isomer. |

Orthogonal Reactivity Profiles

The versatility of 2,4-dimethoxy-5-nitrobenzaldehyde lies in its ability to undergo selective transformations at specific sites without protecting groups.

Pathway A: The Aldehyde Handle (C1)

The aldehyde is the primary electrophile. It is commonly used in Knoevenagel condensations to generate styrenes or Schiff base formation for metal chelation ligands.

-

Reaction: Condensation with Malononitrile.[2]

-

Product: 2-(2,4-dimethoxy-5-nitrobenzylidene)malononitrile.

-

Application: Tyrphostin-like kinase inhibitors.

Pathway B: The Nitro Handle (C5)

Selective reduction of the nitro group yields 5-amino-2,4-dimethoxybenzaldehyde . This intermediate is unstable and prone to polymerization; it is usually generated in situ or immediately protected.

-

Reagents:

, -

Utility: The resulting aniline is a precursor for Quinazolines (via reaction with urea/amidine) or Benzimidazoles .

Pathway C: The Activated Ether ( at C4)

Expert Insight: The methoxy group at C4 is ortho to the nitro group and para to the aldehyde. This makes it a leaving group in Nucleophilic Aromatic Substitution (

-

Transformation: 2,4-dimethoxy-5-nitrobenzaldehyde +

2-methoxy-4-(alkylamino)-5-nitrobenzaldehyde. -

Value: Allows for the introduction of solubility-enhancing amines or targeting motifs early in the synthesis.

Visualizing the Synthetic Divergence

The following diagram maps the logical flow from the starting material to high-value medicinal targets.

Figure 1: Divergent synthetic pathways from the 5-nitro scaffold. Note the unique SNAr pathway (dashed red) enabled by the nitro group.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Nitration)

Adapted from standard nitration procedures for activated benzaldehydes.

-

Preparation: In a 250 mL round-bottom flask, place 30 mL of concentrated

. Cool to 0°C in an ice-salt bath. -

Nitration Mixture: Slowly add 10 mL of fuming

dropwise, maintaining temperature below 5°C. -

Addition: Dissolve 10.0 g (60 mmol) of 2,4-dimethoxybenzaldehyde in 20 mL of glacial acetic acid. Add this solution dropwise to the acid mixture over 45 minutes. Caution: Exothermic.

-

Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.[3]

-

Purification: Filter the solid, wash with copious cold water until neutral. Recrystallize from Ethanol (95%).

-

Result: Yellow needles. Yield ~85%. Melting Point: 162-164°C.

Protocol 2: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Target: 2-(2,4-dimethoxy-5-nitrobenzylidene)malononitrile

-

Mix: Combine 1.0 eq of 2,4-dimethoxy-5-nitrobenzaldehyde and 1.1 eq of malononitrile in Ethanol (5 mL/mmol).

-

Catalyze: Add 2-3 drops of Piperidine.

-

Reflux: Heat to reflux for 2-4 hours. The solution will darken.

-

Isolate: Cool to room temperature. The product precipitates as a solid.[2] Filter and wash with cold ethanol.

-

Data: High melting point solid (>200°C). IR will show nitrile stretch (~2220

).[4]

Applications in Drug Discovery

PI3K and EGFR Inhibitors

The 4,5-substituted pattern is mimetic of the quinazoline core found in drugs like Gefitinib and Erlotinib .

-

Strategy: The 5-nitro group is reduced to an amine, which is then cyclized with formamide or urea to form the quinazoline ring. The 2,4-dimethoxy pattern becomes the 6,7-dimethoxy substitution in the final quinazoline, a critical motif for binding to the ATP pocket of EGFR/PI3K kinases.

Molecular Imaging

Patents indicate the use of this scaffold in synthesizing Myocardial Perfusion Agents . The nitro group allows for the introduction of technetium-99m chelating ligands via Schiff base formation after reduction, or through direct conjugation to the aldehyde.

References

-

Nitration & Synthesis: Journal of Scientific & Industrial Research, Vol 19B, 1960. (Describes the preparation of 2,4-dimethoxy-5-nitrobenzaldehyde for oxine N-oxide synthesis).

-

Medicinal Applications (Imaging): Compositions, methods, and systems for the synthesis and use of imaging agents. Patent CN102274527A. (Lists the specific scaffold as a precursor).

-

Schiff Base Chemistry: Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base. Nigerian Journal of Chemical Research, 2024. (General protocol for nitrobenzaldehyde derivatives).

-

Regioselectivity Mechanism: Regioselectivity in the nitration of dialkoxybenzenes. PubMed, 2011. (Explains the electronic directing effects in dimethoxybenzenes).

-

Knoevenagel Protocols: 2-(4-Nitrobenzylidene)malononitrile: A Versatile Precursor. BenchChem Technical Guide.

Sources

discovery and history of o-nitrobenzyl photolabile protecting groups

The o-Nitrobenzyl Group: A Cornerstone of Photolabile Protection

An In-depth Guide to its Discovery, Mechanism, and Application

The ability to selectively protect and deprotect functional groups is a fundamental pillar of modern chemical synthesis and molecular manipulation. While a vast arsenal of chemical protecting groups exists, the quest for orthogonality—the ability to remove one protecting group in the presence of others—has driven innovation. Among the most elegant solutions to this challenge are photolabile protecting groups (PPGs), or "caging" groups, which can be cleaved with high spatiotemporal precision using light as a traceless reagent.[1][2] Within this class, the ortho-nitrobenzyl (ONB) group stands as a seminal and enduringly versatile tool, its discovery marking a pivotal moment in the development of photochemistry as a synthetic utility.

This guide provides a comprehensive overview of the o-nitrobenzyl photolabile protecting group, from its historical roots to its modern applications in drug development, materials science, and chemical biology. We will delve into the photochemical mechanism that underpins its function, explore the synthetic methodologies for its installation and removal, and survey the evolution of the ONB scaffold to meet the demands of increasingly complex scientific challenges.

Genesis: The Dawn of Photochemical Deprotection

The concept of using light to trigger chemical transformations has a long history, but its application in the realm of protecting group chemistry is a more recent development. The first notable report of a photolabile protecting group came in 1962 from Barltrop and Schofield, who demonstrated the cleavage of N-benzylglycine using 253.7 nm light.[1] While a landmark discovery, this initial system had limitations. It was in the subsequent years that the o-nitrobenzyl group emerged as a far more practical and broadly applicable PPG, a development that would catalyze its widespread adoption.[3]

The key to the ONB group's success lies in its unique photochemical properties. The presence of a nitro group ortho to the benzylic carbon creates a system primed for an intramolecular photoreaction, a process that can be initiated with near-UV light (typically around 350-365 nm), a wavelength range that is generally less damaging to sensitive biological molecules compared to shorter UV wavelengths.[2][4]

The Photochemical Engine: Mechanism of Uncaging

The photolytic cleavage of an o-nitrobenzyl-protected substrate (ONB-X) is a fascinating and well-studied process. It proceeds through a series of intramolecular rearrangements initiated by the absorption of a photon.

The generally accepted mechanism involves the following key steps[5][6]:

-

Photoexcitation: Upon irradiation with UV light, the nitro group is excited to a diradical triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.

-

Cyclization and Rearrangement: This intermediate undergoes a rapid intramolecular cyclization, followed by a rearrangement that involves the transfer of an oxygen atom to the benzylic carbon.

-

Release: The final step is the fragmentation of this unstable intermediate, which releases the deprotected substrate (H-X) and forms an o-nitrosobenzaldehyde byproduct.

This intricate cascade of events occurs rapidly upon illumination, allowing for the precise, on-demand release of the protected molecule.

Caption: Mechanism of o-nitrobenzyl photodeprotection.

Synthesis and Experimental Protocols

The versatility of the ONB group is due in part to the straightforward methods available for its installation onto a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates.[5][7]

General Synthesis of ONB-Protected Compounds

The most common strategy involves the reaction of the substrate with an o-nitrobenzyl halide (typically the bromide) under basic conditions. For example, o-nitrobenzyl ethers and esters can be readily prepared from the corresponding alcohols and carboxylic acids.

-

For Alcohols/Phenols: Reaction with o-nitrobenzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

-

For Carboxylic Acids: Conversion to a salt (e.g., with cesium carbonate) followed by reaction with o-nitrobenzyl bromide, or esterification using o-nitrobenzyl alcohol with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8]

-

For Phosphates: The ONB group can be introduced to protect the phosphate moiety in nucleotide synthesis, a critical application in creating "caged" nucleic acids.[6]

Experimental Protocol: Protection of a Carboxylic Acid

This protocol describes a typical procedure for the synthesis of an o-nitrobenzyl ester.

Materials:

-

Carboxylic acid (1.0 eq)

-

o-Nitrobenzyl alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the carboxylic acid, o-nitrobenzyl alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure o-nitrobenzyl ester.

Experimental Protocol: Photolytic Cleavage (Uncaging)

This protocol outlines a general method for the photoremoval of the ONB group.

Materials:

-

ONB-protected compound

-

Appropriate solvent (e.g., methanol, acetonitrile, buffer solution)

-

UV lamp (e.g., mercury lamp with a filter for 365 nm)

Procedure:

-

Dissolve the ONB-protected compound in a suitable solvent in a UV-transparent vessel (e.g., quartz cuvette or flask). The concentration should be optimized but is typically in the micromolar to millimolar range.

-

If the reaction is sensitive to oxygen, purge the solution with nitrogen or argon for 15-30 minutes.[9]

-

Irradiate the solution with a UV light source. The irradiation time can range from minutes to hours, depending on the quantum yield of the specific ONB derivative, the light intensity, and the concentration.

-

Monitor the deprotection process by TLC, HPLC, or NMR spectroscopy.[4][10]

-

Once the reaction is complete, the solvent can be removed, and the deprotected product can be isolated or used directly in subsequent steps. It is important to consider that the o-nitrosobenzaldehyde byproduct may need to be removed through purification.[3]

Evolution of the ONB Scaffold: Fine-Tuning Photochemical Properties

While the parent o-nitrobenzyl group is highly effective, its application in sensitive biological systems and advanced materials has prompted the development of derivatives with tailored properties. By introducing substituents on the aromatic ring or at the benzylic (α) carbon, researchers can modulate the group's absorption wavelength, quantum yield, and cleavage kinetics.[11][12]

Key Modifications and Their Effects:

-

Electron-Donating Groups (e.g., Methoxy): Adding groups like methoxy at the 4 and 5 positions (e.g., the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group) red-shifts the absorption maximum to longer wavelengths (closer to 400 nm).[8][13] This is advantageous for biological applications as it minimizes potential photodamage to cells.

-

Benzylic Substitution (α-Substitution): Introducing a substituent, such as a methyl group, at the benzylic carbon (e.g., in the 2-(2-nitrophenyl)propoxycarbonyl, or NPPOC, group) can increase the rate of hydrogen abstraction and improve the quantum yield of photolysis.[2]

-

Extended Conjugation: More complex modifications that extend the π-system of the aromatic ring have been explored to push the absorption into the visible light spectrum, further enhancing biocompatibility.[13]

| Derivative | Common Abbreviation | Typical λmax (nm) | Key Features & Advantages |

| o-Nitrobenzyl | ONB | ~280-320 | The parent, foundational protecting group. |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~350-365 | Red-shifted absorption, widely used in biology. |

| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | Improved quantum yield and cleavage efficiency.[2] |

| α-Carboxy-2-nitrobenzyl | CNB | ~350 | Often used for caging amines and amino acids. |

A Multidisciplinary Workhorse: Applications of ONB Chemistry

The precise spatiotemporal control offered by the ONB group has made it an indispensable tool across a vast range of scientific fields.[5][6]

-

Organic Synthesis: In complex total synthesis, the ONB group provides an orthogonal deprotection strategy, allowing for the selective unmasking of a functional group without disturbing other acid-, base-, or hydrogenation-labile protectors. It has been particularly valuable in peptide and oligonucleotide synthesis.[6]

-

Chemical Biology ("Caged Compounds"): This is arguably one of the most impactful applications. Biologically active molecules like neurotransmitters, nucleotides (e.g., ATP), signaling molecules (e.g., Ca2+), and enzymes can be rendered inert by protection with an ONB group.[2][14] These "caged" compounds can be introduced to a biological system (like a living cell or tissue slice) and then released at a specific time and location by a focused beam of light, allowing researchers to study complex biological processes with unprecedented precision.[14]

-

Drug Delivery: The ONB linker can be incorporated into prodrugs or drug delivery systems.[4][11] A therapeutic agent can be attached to a carrier molecule via an ONB linker, remaining inactive until it reaches the target tissue, where it can be released by external light application. This strategy promises to reduce side effects and improve the efficacy of treatments.[4]

-

Materials Science: ONB groups are used to create photoresponsive materials. For instance, they can be used as cross-linkers in polymer networks to form photodegradable hydrogels for tissue engineering and controlled release applications. They are also employed in photolithography to pattern surfaces with specific chemical functionalities.

Caption: Workflow for using a caged compound in a biological system.

Conclusion and Future Horizons

From its conceptual beginnings to its current status as a workhorse in photochemistry, the o-nitrobenzyl group has fundamentally changed how scientists interact with molecules. Its history is a testament to the power of harnessing light to achieve precise chemical control. The journey of discovery and optimization has transformed the ONB scaffold from a single entity into a tunable platform, with a growing family of derivatives designed for specific applications.

The future of ONB chemistry remains bright. Ongoing research focuses on developing PPGs that can be cleaved by lower-energy, visible, or even near-infrared light, particularly through two-photon absorption processes, which would allow for deeper tissue penetration and even finer 3D spatial control.[13][14] As our ability to control light and matter continues to advance, the legacy of the o-nitrobenzyl group will undoubtedly continue to enable new discoveries in medicine, materials, and our fundamental understanding of the molecular world.

References

- Gough, G. R., Brunden, M. J., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 1233-1235.

- Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Voisin-Chiret, A. S., & Ventalon, C. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.

- ResearchGate. (n.d.). Final step in the synthesis of o-nitrobenzyl NB compounds.

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6335-6421. [Link]

-

ResearchGate. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Retrieved from ResearchGate. [Link]

- Rifaie-Graham, O., Ulrich, S., & Voit, B. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.

- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from Wikipedia. [Link]

-

Samanta, S., & Vendrell, M. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 10-18. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar. [Link]

-

Nakayama, H., & Itoh, T. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3). [Link]

-

Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Blog. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(12), 2353–2356. [Link]

-

Fink, A. L., Groß, A. G., Puch, F., Geitner, R., & Schmidt, B. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Pool, A. J., Kistemaker, J. C. M., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Communications, 51(45), 9296-9308. [Link]

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 8. nathan.instras.com [nathan.instras.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. research.rug.nl [research.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Caged Compounds Using 2,4-Dimethoxy-5-nitrobenzaldehyde

Abstract: This guide provides a comprehensive overview of the synthesis of caged compounds utilizing the 2,4-Dimethoxy-5-nitrobenzyl (DMNB) photolabile protecting group, derived from 2,4-Dimethoxy-5-nitrobenzaldehyde. Caged compounds are powerful tools that allow for the spatiotemporal control of biologically active molecules, releasing them upon light stimulation.[1][2] This document details the underlying chemical principles, strategic synthetic pathways, and step-by-step experimental protocols for caging primary amines and carboxylic acids. It is intended for researchers, scientists, and drug development professionals seeking to implement photocaging technology in their work.

Introduction: The Principle of Photochemical Caging

In biological and chemical systems, the ability to control the concentration and location of a specific molecule with high precision is paramount for dissecting complex processes.[3] "Caged" compounds offer an elegant solution by employing a photolabile protecting group (PPG) to temporarily inactivate a molecule of interest.[1][4][5] This inert precursor can be introduced into a system without eliciting a biological response. Upon irradiation with a specific wavelength of light, the PPG is cleaved, rapidly releasing the active molecule in a process known as "uncaging."[1]

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is one of the most widely used PPGs due to its favorable photochemical properties.[6][7] The addition of two methoxy groups to the core o-nitrobenzyl structure shifts the absorption maximum to longer, less phototoxic wavelengths (typically 350-365 nm) and often improves the efficiency of photolysis.[8] The commercially available and stable aldehyde, 2,4-Dimethoxy-5-nitrobenzaldehyde, serves as the ideal starting material for introducing the DMNB caging moiety onto various functional groups.

The DMNB Group: Mechanism of Photolysis

The utility of the DMNB group stems from a well-characterized intramolecular photochemical reaction. Understanding this mechanism is crucial for designing experiments and anticipating byproducts.

Causality of the Uncaging Process: Upon absorption of UV light (~350 nm), the ortho-nitrobenzyl moiety undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[8][9] This transient species rapidly rearranges and fragments, leading to the release of the caged molecule (the leaving group, X-H) and the formation of a stable byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[6][10]

It is critical to note that this byproduct is itself reactive and can interact with cellular components, such as thiols, a factor that must be controlled for in biological experiments.

Caption: Figure 1: Photolytic Cleavage of the DMNB Group.

Synthetic Strategies from 2,4-Dimethoxy-5-nitrobenzaldehyde

The aldehyde functionality of the precursor is not typically used for direct attachment to the target molecule (except in the case of amines via reductive amination). More commonly, the aldehyde is first converted into a more suitable electrophile. The choice of strategy depends entirely on the functional group to be caged.

Expertise in Synthetic Design:

-

For Caging Amines: The most direct route is reductive amination. This one-pot reaction leverages the aldehyde to form a Schiff base (imine) with the target amine, which is then immediately reduced to form a stable secondary amine linkage to the DMNB group.

-

For Caging Carboxylates, Alcohols, and Phosphates: A two-step approach is necessary. First, the aldehyde must be reduced to the corresponding 4,5-dimethoxy-2-nitrobenzyl alcohol. This alcohol is then converted into a potent electrophile, typically 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). This activated caging agent readily reacts with nucleophiles like carboxylates or alkoxides in a standard Sₙ2 reaction.[6]

Caption: Figure 2: General Synthetic Pathways.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The DMNB group is light-sensitive; conduct reactions and handle products in flasks wrapped in aluminum foil or in a darkened room.[7]

Protocol 1: Caging a Primary Amine via Reductive Amination

This protocol describes a general one-pot procedure for caging a primary amine with 2,4-Dimethoxy-5-nitrobenzaldehyde.

Materials:

-

2,4-Dimethoxy-5-nitrobenzaldehyde (1.0 equiv)

-

Primary amine of interest (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask wrapped in foil, add 2,4-Dimethoxy-5-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).

-